Standard ROMP monomers (e.g., ENB) fail in optical and microelectronic applications due to lack of intrinsic photo-reactivity and additive migration. This benzoyl-functionalized norbornene monomer (CAS 6056-35-5) provides covalent UV-crosslinking sites, eliminating external photoinitiators and enabling homogeneous high-refractive-index (n_D 1.568) films. • Homogeneous UV crosslinking without external photoinitiators prevents outgassing and phase separation. • Pendant ketone enables oxime ligation for tailored surface chemistry. Supplied with consistent purity for advanced R&D and production.
Norborn-5-en-2-yl phenyl ketone (CAS 6056-35-5), also known as 2-benzoyl-5-norbornene, is a highly functionalized bicyclic olefin monomer primarily utilized in Ring-Opening Metathesis Polymerization (ROMP) and advanced cyclic olefin copolymer (COC) synthesis . Unlike standard aliphatic norbornenes, this compound features a pendant phenyl ketone (benzoyl) group that imparts distinct optical, thermal, and photochemical properties to the resulting polymer backbone [1]. In procurement and material selection, it serves as a critical building block for high-refractive-index (HRI) optical coatings, photo-patternable dielectrics, and UV-curable adhesives where intrinsic photo-reactivity and high aromatic density are required without the use of migrating small-molecule additives.
Generic substitution with common ROMP monomers, such as 5-ethylidene-2-norbornene (ENB) or methyl 5-norbornene-2-carboxylate, fails in advanced optical and microelectronic applications due to a lack of intrinsic photochemical reactivity and lower aromaticity . While physical blending of standard aliphatic cyclic olefin copolymers with small-molecule benzophenone photoinitiators can temporarily mimic UV-curing capabilities, this approach inevitably leads to phase separation, additive migration, and outgassing during high-temperature processing. By covalently incorporating the benzoyl moiety directly into the strained norbornene monomer, Norborn-5-en-2-yl phenyl ketone ensures a homogeneous distribution of crosslinking sites and maximizes the refractive index of the final material, preventing the optical haze and performance degradation associated with generic substitutes[1].
The pendant phenyl ketone group significantly increases the optical density of the monomer compared to standard ester-functionalized analogs. Norborn-5-en-2-yl phenyl ketone exhibits a refractive index (n20/D) of 1.568, whereas the common comparator methyl 5-norbornene-2-carboxylate has a refractive index of only 1.475 [REFS-1, REFS-2]. This substantial +0.093 RI difference at the monomer level directly translates to higher refractive index cyclic olefin copolymers upon polymerization.
| Evidence Dimension | Liquid Refractive Index (n20/D) |
| Target Compound Data | 1.568 |
| Comparator Or Baseline | Methyl 5-norbornene-2-carboxylate: 1.475 |
| Quantified Difference | +0.093 RI units |
| Conditions | Standard liquid refractive index measurement at 20 °C |
Enables the procurement of a monomer capable of yielding high-refractive-index (HRI) polymers essential for OLED outcoupling layers and AR/VR optical coatings.
Unlike aliphatic norbornenes which are UV-transparent, the covalently bound benzoyl group in Norborn-5-en-2-yl phenyl ketone acts as an intrinsic Type II photoinitiator and photosensitizer[1]. This allows the resulting ROMP polymers to undergo direct UV-induced crosslinking via hydrogen abstraction with 0% added small-molecule photoinitiators, whereas polymers derived from 5-ethylidene-2-norbornene (ENB) or methyl 5-norbornene-2-carboxylate typically require >1-5 wt% of external radical initiators to achieve similar network formation [REFS-1, REFS-2].
| Evidence Dimension | Requirement for External Photoinitiator Additives |
| Target Compound Data | 0 wt% (Intrinsic UV crosslinking via pendant benzoyl group) |
| Comparator Or Baseline | Aliphatic norbornenes (e.g., ENB): >1-5 wt% external initiator required |
| Quantified Difference | Complete elimination of small-molecule photoinitiators |
| Conditions | Thin-film UV curing of resulting ROMP polymers |
Prevents additive outgassing and migration in high-purity microelectronic photoresists and optical adhesives.
The ketone carbonyl in Norborn-5-en-2-yl phenyl ketone provides a highly addressable electrophilic site for post-polymerization modification. Compared to unsubstituted norbornene or ENB, which yield chemically inert aliphatic backbones post-ROMP, the benzoyl-substituted polymer allows for quantitative functionalization via nucleophilic addition (e.g., Grignard reagents) or oxime ligation [1]. This enables late-stage tuning of the polymer's surface energy or polarity without disrupting the primary cyclic olefin backbone.
| Evidence Dimension | Addressable Electrophilic Sites per Repeat Unit |
| Target Compound Data | 100% (Ketone carbonyl available for late-stage nucleophilic addition) |
| Comparator Or Baseline | Unsubstituted Norbornene / ENB: 0% (Chemically inert aliphatic backbone) |
| Quantified Difference | Provides a reactive handle for post-polymerization modification |
| Conditions | Solution-phase post-ROMP functionalization |
Allows material scientists to procure a single platform monomer that can be diversified into multiple specialty polymers via late-stage chemical tuning.
Ideal for synthesizing advanced cyclic olefin copolymers (COCs) used in OLED outcoupling layers, AR/VR lenses, and optical adhesives, where the monomer's high baseline refractive index (1.568) maximizes the optical density of the final film .
The perfect precursor for photo-patternable microelectronic dielectrics. The intrinsic UV-reactivity of the pendant benzoyl group eliminates the need for external photoinitiators, preventing outgassing and additive migration during high-temperature device fabrication [1].
Highly recommended for specialty polymer R&D where late-stage functionalization is required. The pendant ketone allows for precise tuning of polymer polarity, surface energy, or the attachment of biological/fluorescent tags via oxime ligation or nucleophilic addition without degrading the ROMP backbone .